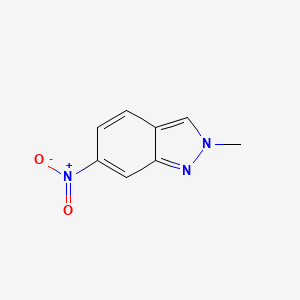

2-Methyl-6-nitro-2H-indazole

Beschreibung

Contextualization within Indazole Chemistry

Indazole and its derivatives are recognized as vital heterocyclic units in the fields of medicinal and organic chemistry. nih.gov These nitrogen-containing bicyclic compounds serve as crucial building blocks for a wide array of pharmacologically active molecules. nih.govaustinpublishinggroup.com The indazole scaffold is present in numerous synthetic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, anti-HIV, and antidiabetic properties. nih.govmdpi.comnih.gov Due to their versatile biological functions, indazole-containing derivatives have garnered considerable attention in medicinal chemistry, leading to extensive research into their synthesis and potential therapeutic applications. nih.govnih.gov

Indazole exists in tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable form. nih.gov However, the 2H-indazole motif is a recurring structural element in various bioactive natural products and drug molecules. rsc.org The synthesis of 2H-indazoles often requires specific regioselective methods to control the position of the substituent on the nitrogen atom of the pyrazole (B372694) ring. organic-chemistry.org The Cadogan cyclization is a known, albeit sometimes harsh, method for synthesizing 2H-indazoles through the reductive cyclization of nitroaromatics. escholarship.org Research has also explored milder, one-pot syntheses and other advanced methods to improve access to this important class of heterocycles. organic-chemistry.orgescholarship.org

In 2-Methyl-6-nitro-2H-indazole, the methyl group at the 2-position and the nitro group at the 6-position are critical to its chemical identity and reactivity. ontosight.ai The nitro group, an electron-withdrawing group, significantly influences the electronic properties of the indazole ring system and is key to the compound's biological activity. ontosight.ai It can undergo reduction to form reactive intermediates that interact with cellular components. The indazole core provides a rigid framework, and the nitro group's presence allows for further chemical modifications, such as its reduction to an amine group, which is a crucial step in the synthesis of more complex molecules like the anticancer agent pazopanib (B1684535). researchgate.net The methyl group at the N2 position definitively classifies the molecule as a 2H-indazole isomer, directing the geometry and properties of the compound. researchgate.net The entire molecular skeleton of this compound is nearly planar. researchgate.netnih.gov

Historical Perspective of this compound Research

Early and well-documented synthetic routes to this compound primarily involve the N-alkylation of 6-nitro-1H-indazole. One of the established methods is the reaction of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in a solvent system of dichloromethane (B109758) and dimethyl sulfoxide (B87167). researchgate.netnih.gov This reaction is typically conducted under reflux conditions for several hours. nih.gov Another approach utilizes trimethyloxonium (B1219515) tetrafluoroborate (B81430) as the methylating agent, which has been reported to provide a higher yield under milder conditions at room temperature. These investigations were crucial in establishing reliable methods for producing this specific isomer, which is a key intermediate for further chemical synthesis. researchgate.netnih.gov The formation of the 1-methyl isomer can be a competing side reaction, sometimes necessitating chromatographic purification to isolate the desired 2-methyl product.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Crystallographic studies have provided detailed structural information for the compound.

Table 2: Crystal Data for this compound

The interest in this compound expanded from synthetic chemistry to medicinal chemistry as its role as a key intermediate in the synthesis of bioactive compounds became evident. researchgate.netnih.gov Notably, it is a precursor in the synthesis of pazopanib, a potent antitumor agent. researchgate.netnih.gov This connection spurred further investigation into the inherent biological properties of the compound itself and its derivatives. Research has explored its potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai For instance, studies have indicated that derivatives of this compound show significant antiprotozoal activity. mdpi.com The emergence of these studies highlights the compound's transition from a simple synthetic building block to a research compound of interest for its potential pharmacological applications. ontosight.ai

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-nitro-1H-indazole |

| Dimethyl sulfate |

| Dichloromethane |

| Dimethyl sulfoxide |

| Trimethyloxonium tetrafluoroborate |

| Ethyl acetate |

| Pazopanib |

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is primarily centered on its application in synthetic and medicinal chemistry. A significant body of research is dedicated to its role as a pivotal intermediate, with studies focusing on optimizing its synthesis and utilizing it in the construction of more complex therapeutic agents. researchgate.netnih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.netnih.gov |

| Space Group | P2₁/c researchgate.net |

| Unit Cell Dimensions | a = 3.793 Å, b = 12.200 Å, c = 16.675 Å, β = 95.722° researchgate.netnih.gov |

| Volume (V) | 767.7 ų nih.gov |

| Molecules per unit cell (Z) | 4 researchgate.netnih.gov |

| Maximum Deviation from Planarity | 0.0484 Å for the methyl C atom nih.govnih.gov |

| Data Collection Temperature | 113 K researchgate.netnih.gov |

Addressing Knowledge Gaps in this compound Research

While the function of this compound as a synthetic intermediate is well-documented, significant knowledge gaps remain regarding its intrinsic biological activities and full chemical potential. Current research aims to move beyond its established role and explore these uncharted areas.

A primary objective is to systematically evaluate the compound for a spectrum of biological effects. Although the broader indazole family exhibits diverse bioactivities, specific data on this compound is limited. ontosight.aiscielo.brmdpi.com Researchers are working to fill this gap by screening the compound against various cell lines and pathogens to identify any inherent anticancer, antimicrobial, or anti-inflammatory properties. Understanding the mechanism of action is a parallel goal; for instance, the nitro group could be bioreduced to form reactive species, a pathway that warrants further investigation. ontosight.ai

Another key area of focus is the exploration of its chemical reactivity. Beyond the standard reduction of the nitro group, researchers are investigating other potential transformations of the indazole ring and its substituents. This includes exploring nucleophilic aromatic substitution reactions, where the electron-withdrawing nitro group activates the ring system for attack. A deeper understanding of its reaction kinetics and thermodynamic properties will enable the design of more efficient and novel synthetic routes.

Future Directions and Emerging Research Avenues

The future of research on this compound is poised to expand into new and interdisciplinary fields. A major emerging avenue is the design and synthesis of novel derivatives for targeted therapeutic applications. By using this compound as a foundational scaffold, chemists can introduce a variety of functional groups to modulate its properties. This has led to the development of hybrid molecules, combining the indazole core with other pharmacophores to create dual-action agents, such as compounds with both antimicrobial and anti-inflammatory effects. mdpi.com

The development of more efficient and environmentally friendly synthetic methodologies is another critical future direction. While established methods for its synthesis exist, they sometimes involve hazardous reagents or harsh conditions. google.com Green chemistry principles are being applied to develop new catalytic systems and processes that offer higher yields, are more economical, and have a reduced environmental impact. google.com

Furthermore, there is growing interest in the potential application of indazole derivatives in materials science. The unique photophysical and electronic properties of such heterocyclic systems could be harnessed for the development of novel organic materials, although this area of research is still in its nascent stages for this specific compound. The exploration of its structural analogues, such as 2,3-dimethyl-6-nitro-2H-indazole and other positional isomers, will also continue to provide valuable structure-activity relationship insights.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYXEGJMSZKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218627 | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6850-22-2 | |

| Record name | 2-Methyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Alkylation Strategies for 2-Methyl-6-nitro-2H-indazole Formation

The formation of this compound is achieved through various alkylation strategies. These methods can be broadly categorized into regioselective techniques that preferentially yield the N2-alkylated product and non-regioselective methods that produce a mixture of isomers, presenting purification challenges.

Achieving regioselective N2-alkylation is crucial for the efficient synthesis of this compound. Several reagents and conditions have been developed to favor methylation at the N2 position of the 6-nitro-1H-indazole scaffold. Under neutral conditions, the methylation of 6-nitroindazole (B21905) tends to yield the 2-methyl derivative as the primary product. rsc.orgelectronicsandbooks.com

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (BF₄OMe₃), commonly known as Meerwein's salt, is a powerful and efficient methylating agent used for sensitive or weakly nucleophilic functional groups. orgsyn.org It has been employed in the synthesis of N-methylated indazole derivatives. google.com These salts are potent alkylating agents capable of methylating compounds under conditions that may favor specific regioisomers. orgsyn.orgnih.gov While specific yield data for the methylation of 6-nitro-1H-indazole with Meerwein's salt is not extensively detailed in the provided literature, its use is noted as a viable, albeit expensive, method for industrial production. google.com

Methyl 2,2,2-trichloroacetimidate has emerged as a valuable reagent for the N-alkylation of heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com In the presence of a catalyst like trifluoromethanesulfonic acid (TfOH), it can facilitate the highly regioselective N2-alkylation of indazoles. rsc.orgorganic-chemistry.org This method offers high yields and excellent functional group tolerance, proceeding under metal-free conditions to afford N2-alkylated indazoles with high regioselectivity. rsc.org The general applicability of alkyl 2,2,2-trichloroacetimidates for the N2-alkylation of 1H-indazoles has been demonstrated, providing a general and selective procedure. organic-chemistry.org

Methyl iodide is a common alkylating agent, and its effectiveness in the regioselective methylation of 6-nitro-1H-indazole is highly dependent on the solvent system used. When 6-nitroindazole is treated with methyl iodide in dimethyl sulfoxide (B87167) (DMSO), the reaction preferentially yields this compound. electronicsandbooks.com In this process, the mixture is typically stirred for several hours at an elevated temperature (e.g., 70°C). electronicsandbooks.com The use of a base, such as sodium methoxide (B1231860) in methanol, with methyl iodide has also been reported for the methylation of other nitroindazole isomers. electronicsandbooks.com

| Reagent | Solvent | Conditions | Major Product |

|---|---|---|---|

| Methyl Iodide | Dimethyl Sulfoxide (DMSO) | 70°C, 5 hours | This compound |

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a potent and widely used methylating agent in organic synthesis due to its high reactivity and low cost. wikipedia.orgnih.gov However, its reaction with 6-nitro-1H-indazole can lead to a mixture of N1 and N2 methylated products, posing a regioselectivity challenge. One documented synthesis describes dissolving 6-nitro-1H-indazole in dichloromethane (B109758), followed by the addition of dimethyl sulfate and dimethyl sulfoxide. nih.govresearchgate.net The mixture is refluxed for 12 hours. After workup, which includes washing with saturated sodium bicarbonate, the desired this compound can be isolated, for instance, with a reported yield of 78% after purification. nih.govresearchgate.net The formation of the N1-isomer as a byproduct is implied by the general behavior of indazole alkylation, making the initial product mixture non-regioselective. rsc.orgelectronicsandbooks.com The separation of these isomers is typically achieved using chromatographic techniques. electronicsandbooks.com

| Starting Material | Reagents | Solvent | Conditions | Isolated Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate, Dimethyl sulfoxide | Dichloromethane | Reflux, 12 hours | 78% | nih.gov, researchgate.net |

Non-Regioselective Alkylation Methods and Challenges

Competing N1 vs. N2 Alkylation and Isomer Separation

The alkylation of 6-nitro-1H-indazole with a methylating agent is a common route to this compound. However, this reaction is characterized by a lack of complete regioselectivity, leading to the formation of both the N1 and N2 alkylated isomers: 1-methyl-6-nitro-1H-indazole and this compound, respectively. The ratio of these isomers is influenced by the reaction conditions, including the choice of solvent, base, and alkylating agent.

The mesomeric nature of the indazole anion, formed under basic conditions, results in nucleophilic character at both the N1 and N2 positions. This leads to the concurrent formation of both isomers, necessitating a separation step to isolate the desired this compound. nih.gov

Separation of the N1 and N2 isomers is typically achieved through column chromatography. For instance, after alkylation of 5-cyanoindazole, the resulting N1 and N2 isomers were successfully separated using column chromatography on alumina (B75360) with a methanol:dichloromethane (1:9) eluent system. researchgate.net A similar chromatographic approach is necessary for the separation of 1-methyl-6-nitro-1H-indazole and this compound. Recrystallization can also be employed as a purification method. For example, after methylation with dimethyl sulfate, the crude product containing both isomers can be purified by recrystallization from dichloromethane to yield the target compound. nih.gov

The regioselectivity of the alkylation can be influenced by kinetic and thermodynamic factors. Studies on the glycosylation of 4-nitroindazole have shown that kinetic control (a shorter reaction time) favors the formation of the N2-isomer, while thermodynamic control (a longer reaction time) leads to the more stable N1-isomer. nih.gov This suggests that careful control of reaction parameters can be used to favor the formation of the desired this compound.

Advanced Methylation Reagents and Conditions

Several methylation strategies have been developed to synthesize this compound from 6-nitro-1H-indazole. These methods vary in terms of yield, reaction conditions, and the profile of byproducts.

One of the most established methods involves the use of dimethyl sulfate in a mixed solvent system of dichloromethane (DCM) and dimethyl sulfoxide (DMSO). nih.gov The reaction is typically conducted at reflux for an extended period. While this method can provide a good yield of the desired product, it often requires chromatographic separation to remove the N1-isomer.

A more recent and efficient approach utilizes trimethyloxonium tetrafluoroborate as the methylating agent. This method offers a higher yield under milder conditions compared to the dimethyl sulfate route.

To address the environmental and safety concerns associated with traditional methylating agents like dimethyl sulfate, methyl carbonate in dimethylformamide (DMF) has been explored as a greener alternative. This method, while potentially requiring higher temperatures, offers operational simplicity.

The following table summarizes and compares these advanced methylation methods:

| Methylating Reagent | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) of this compound |

| Dimethyl sulfate | DCM / DMSO | - | 40-80 (Reflux) | 12 | 78 |

| Trimethyloxonium tetrafluoroborate | Ethyl acetate | - | 25 (Room Temp) | 5 | 87 |

| Methyl carbonate | DMF | Zn(OTf)₂ | 40-100 | 10-20 | 70-75 |

Functional Group Transformations and Derivatization

The this compound scaffold can be further modified through various functional group transformations, enabling the synthesis of a diverse range of derivatives.

Nitro Group Manipulations (e.g., Reduction, Amination)

The nitro group at the C6 position is a versatile functional handle that can be readily transformed into other groups, most notably an amino group through reduction. This transformation is a key step in the synthesis of various biologically active molecules. The resulting 6-amino-2-methyl-2H-indazole is a valuable intermediate for further derivatization.

The reduction of the nitro group can be achieved using standard catalytic hydrogenation conditions. For instance, the reduction of 4-nitroindazole nucleosides to their corresponding 4-amino derivatives has been successfully carried out via catalytic hydrogenation. nih.gov This method is expected to be applicable to this compound.

While direct amination of nitroarenes is a known transformation in organic chemistry, its application to this compound is not widely reported in the literature. nih.govresearchgate.netnih.gov The primary route to the 6-amino derivative remains the reduction of the nitro group.

Modifications of the Indazole Ring System

The indazole ring itself can be functionalized, most commonly through halogenation followed by cross-coupling reactions.

The direct halogenation of the this compound ring can be achieved to introduce bromine or chlorine atoms. Metal-free halogenation methods using N-halosuccinimides (NBS for bromination and NCS for chlorination) in solvents like ethanol (B145695) or water have been shown to be effective for 2-substituted indazoles. semanticscholar.org

Based on studies of similar 2-substituted indazoles, the halogenation is expected to occur regioselectively at the C3 and C7 positions of the indazole ring. By controlling the stoichiometry of the halogenating agent and the reaction conditions, it is possible to achieve mono- or di-halogenation. For example, using one equivalent of NBS would likely lead to mono-bromination, while an excess could result in di-bromination. The specific site of initial halogenation would be influenced by the electronic effects of the existing substituents.

The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the halo-indazole with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org

This methodology is a powerful tool for introducing aryl or alkenyl substituents onto the indazole core, significantly expanding the chemical space accessible from this compound. The general applicability of the Suzuki-Miyaura reaction to a wide range of functional groups makes it a highly versatile method for the synthesis of complex indazole derivatives. researchgate.net

Synthesis of Analogues and Homologues

The structural modification of this compound through the synthesis of its analogues and homologues allows for the exploration of structure-activity relationships and the development of new chemical entities. Key to these syntheses is the regioselective alkylation of the indazole core.

Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

The introduction of a second methyl group at the 3-position of the indazole ring yields 2,3-Dimethyl-6-nitro-2H-indazole, a crucial intermediate in the synthesis of the anticancer drug pazopanib (B1684535). Several synthetic routes have been developed to achieve this, primarily involving the methylation of 3-methyl-6-nitro-1H-indazole.

One established method involves the reaction of 3-methyl-6-nitro-1H-indazole with iodomethane (B122720) in the presence of metallic sodium in refluxing 2-propanol, affording the desired product in good yield. nih.gov Another approach utilizes dimethyl sulfate as the methylating agent in a dichloromethane and dimethyl sulfoxide solvent system. nih.gov

More contemporary and "greener" methods have been explored to mitigate the toxicity associated with traditional methylating agents. The use of dimethyl carbonate (DMC) in dimethylformamide (DMF) has been reported to provide high yields of 85-90%. This method's efficiency can be further enhanced to 97% through the implementation of a continuous-flow reactor system. chemicalbook.com Alternative methylating agents such as trimethyloxonium tetrafluorobate and trialkyl orthoformates in the presence of sulfuric acid have also been successfully employed. connectjournals.comgoogle.com A multi-step synthesis starting from 2-ethylaniline (B167055) has also been described. google.com

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 3-Methyl-6-nitro-1H-indazole | Metallic Sodium, Iodomethane, 2-Propanol, Reflux | 12g from 13g starting material | nih.gov |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate, Dimethylformamide (DMF) | 85-90% | |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate, Continuous-flow reactor | 97% | chemicalbook.com |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl Sulfate, Dichloromethane, Dimethyl Sulfoxide | 78% | nih.gov |

| 3-Methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | 73% | google.com |

| 3-Methyl-6-nitro-1H-indazole | Trialkyl orthoformate, Sulfuric acid | Not specified | connectjournals.com |

Other 2-Alkyl-2H-indazole Derivatives

The synthesis of other 2-alkyl-2H-indazole derivatives is of significant interest for expanding the chemical space of indazole-based compounds. A general and highly selective method for the N2-alkylation of 1H-indazoles involves the use of various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates. organic-chemistry.orgresearchgate.net This reaction is effectively catalyzed by Brønsted or Lewis acids such as trifluoromethanesulfonic acid or copper(II) triflate, providing yields of up to 96%. organic-chemistry.org

The regioselectivity of the alkylation (N1 versus N2) is a critical aspect of these syntheses and is influenced by the substitution pattern on the indazole ring. For instance, the presence of a nitro group at the C-7 position has been shown to direct the alkylation to the N2 position. beilstein-journals.orgd-nb.info

Direct radical alkylation of 2H-indazoles at the 3-position has been achieved using substituted Hantzsch esters as radical reservoirs under mild conditions, employing a Ag(I)/Na₂S₂O₈ system. chemicalbook.com This method demonstrates good functional group tolerance and provides a versatile route to a range of 3-substituted 2H-indazole derivatives. chemicalbook.com

The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides has also been reported, highlighting the utility of parallel solution-phase synthesis methods for generating diverse indazole derivatives. nih.gov

| Indazole Substrate | Alkylating Agent/Method | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Copper(II) triflate | 2-Alkyl-2H-indazoles | Up to 96% | organic-chemistry.org |

| 2H-Indazoles | Substituted Hantzsch esters | Ag(I)/Na₂S₂O₈ | 3-Alkyl-2H-indazoles | High efficiency | chemicalbook.com |

| 6-Nitro-1H-indazole | 1-Bromo-2-chloroethane | Ethanol, Room Temperature | 1-(2-Chloroethyl)-6-nitro-1H-indazole | Not specified | scielo.br |

Molecular Structure and Conformation Analysis

Crystallographic Studies of 2-Methyl-6-nitro-2H-indazole

Crystallographic data reveals that this compound, with the chemical formula C₈H₇N₃O₂, has a molecular weight of 177.17. nih.gov The compound crystallizes in a monoclinic system. nih.govresearchgate.net

Single-crystal X-ray diffraction analysis provides precise parameters for the crystal structure. The unit cell dimensions are a = 3.793(3) Å, b = 12.200(8) Å, and c = 16.675(11) Å, with a β angle of 95.722(9)°. nih.gov The crystal volume is 767.7(9) ų, and it contains four molecules (Z=4) per unit cell. nih.govresearchgate.net The data was collected at a temperature of 113 K using Mo Kα radiation. nih.govresearchgate.net

The refinement of the crystal structure data resulted in an R-factor of 0.035 and a wR factor of 0.092, indicating a high-quality structural determination. nih.govresearchgate.net A total of 7726 reflections were measured, with 1802 being independent. nih.gov

Crystal Data and Refinement Parameters

| Parameter | Value |

|---|---|

| Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| V (ų) | 767.7 (9) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα |

| R[F² > 2σ(F²)] | 0.035 |

The molecular skeleton of this compound is nearly planar. nih.govnih.gov The maximum deviation from this planarity is observed for the methyl carbon atom, at 0.0484(9) Å. nih.govresearchgate.netnih.gov The indazole ring system itself is almost perfectly planar, with the largest deviation being 0.0118(7) Å for the N3 atom. nih.govresearchgate.net The nitro group is slightly twisted out of the plane of the indazole ring by 0.93(16)°. nih.govresearchgate.net The bond lengths and angles within the molecule are within the normal range and are comparable to those of similar compounds. nih.govresearchgate.net

The crystal packing of this compound is stabilized by weak intermolecular hydrogen bonds. nih.govnih.gov

In addition to C-H...N bonds, weak C-H...O hydrogen bonds are also present, further establishing the crystal packing. nih.govresearchgate.netnih.gov The hydrogen bond data from the crystallographic analysis is detailed in the table below.

Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C8—H8B···O1ii | 0.98 | 2.51 | 3.491 (2) | 174 |

| C8—H8A···O2iii | 0.98 | 2.61 | 3.549 (2) | 161 |

Symmetry codes: (ii) x+1, -y+1/2, z-1/2; (iii) x+1, y, z+2 researchgate.net

Intermolecular Interactions and Crystal Packing

Spectroscopic Characterization for Structural Elucidation

While detailed spectroscopic data like NMR and IR spectra for this compound are mentioned in the context of its synthesis and identification, specific spectral data points are not extensively reported in the primary literature found. researchgate.net However, it is stated that the structure was confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, along with elemental analysis, before being unambiguously verified by single-crystal X-ray diffraction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹³C NMR spectroscopy is particularly useful for distinguishing between 1H- and 2H-indazole isomers. thieme-connect.de The chemical shift of the C3 carbon is a key indicator; for 2H-indazoles, this signal typically appears in the range of δ 123–124 ppm, whereas for 1H-indazoles, it is found further downfield at δ 132–133 ppm. thieme-connect.de In the case of this compound, the carbons of the benzene (B151609) ring would also show distinct resonances influenced by the nitro substituent.

Detailed ¹H and ¹³C NMR data for various other substituted 2H-indazoles provide a comparative basis for the expected spectral features of this compound. rsc.org For instance, in 7-nitro-2-(m-tolyl)-2H-indazole, the aromatic protons and carbons exhibit specific chemical shifts that reflect the electronic environment of the molecule. rsc.org

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Aromatic Protons (multiplet) | C3 (approx. 123-124 ppm) |

| N-Methyl Protons (singlet) | Aromatic Carbons (various shifts) |

| N-Methyl Carbon |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₈H₇N₃O₂, which corresponds to a molecular weight of approximately 177.16 g/mol . scbt.comchemscene.com

In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 177. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. For instance, HRMS analysis of other nitro-2H-indazoles has been used to confirm their calculated molecular formulas. rsc.org The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the indazole ring system. Analysis of related compounds shows that the molecular ion is often observed, sometimes as the protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). connectjournals.comscribd.com

Tautomeric Considerations in Indazole Systems

The indazole ring system exhibits annular tautomerism, which is a critical aspect of its chemistry. This involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring.

1H-Indazole vs. 2H-Indazole Tautomerism

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. scbt.com Numerous studies, including experimental and theoretical work, have established that the 1H-tautomer is generally the more stable form. rsc.org The greater stability of the 1H-indazole is attributed to its benzenoid structure, which preserves the aromaticity of the benzene ring. In contrast, the 2H-tautomer has a quinonoid structure, which is energetically less favorable. nih.gov

The energy difference between the two tautomers has been calculated, with the 1H-tautomer being more stable by approximately 3.6 kcal/mol (MP2) or 5.3 kcal/mol (B3LYP) in the gas phase. connectjournals.com This thermodynamic preference means that in a solution where both tautomers can interconvert, the 1H-form will predominate. The electronic spectra of 1H-indazole and its N1-alkylated derivatives are nearly identical and differ significantly from the spectrum of 2-methyl-2H-indazole, further supporting the distinct nature of the two tautomeric forms. chemicalbook.com

Factors Influencing Tautomeric Equilibria in Solution and Solid State

The position of the tautomeric equilibrium in indazole systems can be influenced by several factors, including the nature of substituents, the solvent, and the physical state (solid or solution).

In the solid state , X-ray crystallographic studies have consistently shown a preference for the 1H-tautomer. chemicalbook.com This preference is also supported by computational calculations. chemicalbook.com For this compound itself, being an N-substituted derivative, the position of the methyl group fixes it as a 2H-indazole. However, for the parent 6-nitro-1H-indazole, the 1H tautomer would be the expected form in the solid state.

In solution , the tautomeric equilibrium is dynamic. While the 1H-tautomer is generally more stable, the presence of certain substituents can alter the energy difference between the two forms. For example, with electron-withdrawing groups like a nitro group at the 3-position, the energy difference between the tautomers is reduced, although the 1H-form still remains more stable. connectjournals.com The quaternization of 2-methyl-2H-indazole is reported to be three times faster than that of 1-methyl-1H-indazole, indicating differences in reactivity that arise from their distinct electronic structures. thieme-connect.de The solvent can also play a role by differentially solvating the two tautomers, potentially shifting the equilibrium.

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Pathways

Research into the molecular interactions of 2-Methyl-6-nitro-2H-indazole has begun to shed light on its potential as a biologically active agent. The indazole nucleus is a key pharmacophore, and its derivatives are known to exhibit a range of biological activities, including antitumor effects. nih.govresearchgate.net The specific substitution pattern of this compound, featuring a methyl group at the N-2 position and a nitro group at the 6-position, is crucial to its function.

The structure of this compound allows for various interactions with cellular components. The planar indazole ring system can participate in π–π stacking interactions, which is a common feature in the binding of small molecules to biological macromolecules. iucr.org The presence of the nitro group enhances the molecule's ability to form hydrogen bonds, further stabilizing its interaction with cellular targets.

Indazole derivatives are recognized for their capacity to modulate the activity of enzymes and receptors, particularly protein kinases which are critical in cellular signaling pathways. google.com While direct evidence for this compound is still emerging, related compounds have shown inhibitory effects on various kinases. For instance, the broader class of indazole derivatives has been investigated as inhibitors of tyrosine kinases, which play a significant role in cell proliferation and survival. mdpi.com The compound serves as an important intermediate in the synthesis of pazopanib (B1684535), a potent tyrosine kinase inhibitor. mdpi.comnih.govresearchgate.net

The nitro group at the 6-position is a key functional group that significantly influences the biological profile of this compound.

The nitroaromatic structure of this compound makes it susceptible to redox reactions within the cellular environment. The nitro group can undergo reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates, and ultimately an amino group. This reduction can be a critical step in the bioactivation of the compound, leading to the formation of species that can covalently bind to cellular macromolecules. The formation of these reactive intermediates is thought to be a key part of its mechanism of action.

Role of the Nitro Group in Biological Effects

Cellular and Subcellular Mechanisms

The interactions at the molecular level translate into observable effects on cellular processes.

Derivatives of 6-nitroindazole (B21905) have demonstrated the ability to inhibit the proliferation of cancer cells. grafiati.com The mechanism is believed to involve the modulation of signaling pathways that are crucial for cancer cell growth and survival. Specifically, indazole derivatives have been shown to affect protein kinases involved in cell cycle regulation and angiogenesis, the formation of new blood vessels that tumors need to grow. While detailed studies on this compound itself are part of ongoing research, its role as a key intermediate in the synthesis of anti-cancer agents like pazopanib underscores its importance in this area. mdpi.comgrafiati.com

Modulation of Cell Signaling Pathways

Research into the biological activity of this compound and its derivatives has revealed their potential to modulate key cell signaling pathways implicated in various diseases, particularly cancer. Indazole derivatives, as a class of compounds, are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors that are crucial components of these pathways.

One of the primary mechanisms by which these compounds exert their effects is through the inhibition of protein kinases. Protein kinases are essential enzymes that regulate a wide array of cellular processes, including proliferation, survival, and angiogenesis. Specifically, derivatives of this compound have been shown to interfere with tyrosine kinase signaling. google.com By doing so, they can disrupt the downstream signaling cascades that promote tumor growth and the formation of new blood vessels that supply the tumor.

Furthermore, studies have indicated that certain indazole derivatives can act as inhibitors of Akt, also known as protein kinase B. The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers. Inhibition of Akt by these compounds can therefore lead to a reduction in cancer cell viability. The interaction of these compounds with such molecular targets often involves binding to the active or allosteric sites of the enzymes, thereby preventing their normal function.

Gene Expression Alterations

The modulation of cell signaling pathways by this compound and its derivatives can subsequently lead to significant alterations in gene expression. These changes are a downstream consequence of the initial interactions with molecular targets like protein kinases.

For instance, by inhibiting signaling pathways that are critical for tumor progression, these compounds can suppress the expression of genes involved in angiogenesis, glucose metabolism, and metastasis. nih.gov A notable example is the hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common condition in solid tumors. HIF-1α regulates the transcription of numerous target genes that promote tumor survival and growth. nih.gov

Derivatives of this compound have been investigated for their ability to inhibit HIF-1α expression. nih.gov By doing so, they can downregulate the mRNA levels of HIF-1 target genes. These genes include vascular endothelial growth factor (VEGF), which is crucial for angiogenesis; aldolase (B8822740) C (ALDOC) and glucose transporter 1 (GLUT1), which are involved in glucose metabolism; and chemokine receptor type 4 (CXCR4) and carbonic anhydrase 9 (CA9), which are implicated in metastasis. nih.gov The suppression of these genes at the mRNA level demonstrates the compound's ability to alter the genetic programming of cancer cells, thereby inhibiting key processes required for tumor progression. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided valuable insights into optimizing their therapeutic potential.

Impact of Substituent Modifications on Bioactivity

Modifications to the substituents on the indazole ring have been shown to have a significant impact on the bioactivity of these compounds. The nature and position of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties.

The nitro group at the 6-position is considered essential for the biological activity of many indazole derivatives, particularly in the context of kinase inhibition, as it can facilitate binding to the ATP pockets of these enzymes. The reduction of this nitro group to an amino group can create intermediates for the synthesis of other pharmacologically relevant molecules.

The introduction of different functional groups at various positions on the indazole ring can dramatically alter the compound's biological profile. For instance, the introduction of halogens (like bromine or chlorine) or alkoxy groups at specific positions can significantly enhance the antimicrobial and anticancer activities of the indazole scaffold. The presence of a bromine atom, for example, can affect the compound's reactivity and biological activity when compared to its non-brominated counterpart.

Furthermore, modifications to the methyl group at the 2-position and the introduction of substituents at the 3-position have been explored. For example, the presence of a methyl group at the C-3 position of the indazole ring has been shown to increase toxicity against certain cancer cell lines. rsc.org The replacement of a benzyl (B1604629) group with a 3-pyridylmethyl or a fluorobenzyl group at this position has been found to increase cytotoxic potency significantly. rsc.org

The following table summarizes the impact of various substituent modifications on the bioactivity of this compound derivatives:

| Modification | Impact on Bioactivity | Reference |

| Nitro group at C-6 | Essential for kinase inhibition. | |

| Halogen (Br, Cl) substitution | Can enhance antimicrobial and anticancer activities. | |

| Alkoxy group substitution | Can increase antimicrobial and anticancer activities. | |

| Methyl group at C-3 | Can increase cytotoxicity against cancer cells. | rsc.org |

| 3-Pyridylmethyl or fluorobenzyl at C-3 | Significantly increases cytotoxic potency compared to a benzyl group. | rsc.org |

Positional Isomer Effects on Activity

The position of substituents on the indazole ring, leading to different isomers, plays a critical role in determining the biological activity of these compounds. The difference in the placement of a methyl group, for instance, can lead to significant variations in molecular geometry and intermolecular interactions.

A key comparison is between this compound and its isomer, 1-methyl-6-nitro-1H-indazole. While methylation of 6-nitro-1H-indazole can produce a mixture of both N-1 and N-2 methylated products, the regioselectivity can be influenced by the choice of methylating agent and reaction conditions. researchgate.net The 2H-indazole isomers are generally less explored than their 1H counterparts. researchgate.net

Studies have shown that 2,3-dimethyl substitution enhances metabolic stability compared to the corresponding 1,3-dimethyl isomers. This highlights the importance of the N-2 methylation for creating more stable compounds. The quaternization of 2-methyl-2H-indazole is also reported to be faster than that of 1-methyl-1H-indazole. thieme-connect.de

The following table illustrates the effects of positional isomerism on the properties of methyl-nitro-indazole derivatives:

| Isomer | Key Structural Feature | Impact on Properties | Reference |

| This compound | Methyl group at N-2 | N-2 isomers are often kinetically favored in alkylation reactions. | researchgate.net |

| 1-Methyl-6-nitro-1H-indazole | Methyl group at N-1 | N-1 alkylated products are generally thermodynamically more stable. | researchgate.net |

| 2,3-Dimethyl-6-nitro-2H-indazole | Methyl groups at N-2 and C-3 | Enhanced metabolic stability compared to 1,3-dimethyl isomers. | |

| 1,3-Dimethyl-6-nitro-1H-indazole | Methyl groups at N-1 and C-3 | Different molecular geometry and intermolecular interactions compared to the 2,3-dimethyl isomer. |

Advanced Research Applications in Medicinal Chemistry

Anticancer Research

The indazole scaffold is a privileged structure in oncology drug development, and 2-Methyl-6-nitro-2H-indazole plays a pivotal role in the synthesis of potent antitumor agents. researchgate.net

The most prominent application of this compound is its function as a key intermediate in the synthesis of Pazopanib (B1684535). nih.govresearchgate.net Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. preprints.org The synthesis of Pazopanib often begins with a related compound, 3-methyl-6-nitro-1H-indazole, which is then methylated to produce intermediates including 2,3-dimethyl-6-nitro-2H-indazole. mdpi.comgoogle.com The nitro group of this indazole core is then reduced to an amine, which is a critical step for constructing the final Pazopanib molecule. mdpi.com The specific arrangement of the methyl and nitro groups on the 2H-indazole ring system is essential for the subsequent chemical transformations that lead to the final, pharmacologically active drug.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The significance of this compound in this area is primarily linked to its role in producing Pazopanib. Pazopanib is a potent anti-angiogenic agent that functions by inhibiting key signaling pathways involved in blood vessel formation. nih.govbohrium.com It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for initiating the angiogenic cascade. nih.govcancer-research-network.com By serving as a precursor to Pazopanib, this compound is integral to the development of therapies that starve tumors of their essential blood supply. patsnap.com

While this compound itself is not the primary subject of in vitro studies, research on related nitro-indazole derivatives has demonstrated antiproliferative activity against various cancer cell lines. For instance, novel 6-nitro-benzo[g]indazole derivatives have shown notable activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM). nih.gov Studies on other indazole analogues have also been conducted on cell lines such as HeLa (cervical cancer), though the direct testing of this compound is less commonly reported as research typically focuses on its more complex derivatives. nih.govjapsonline.com For example, certain 4,6-substituted-1H-indazole derivatives have been evaluated in HeLa cells for their inhibitory effects on specific cancer-related enzymes. bohrium.comnih.gov

The therapeutic effect of many modern cancer drugs relies on the inhibition of specific protein kinases that drive tumor growth. This compound contributes to this field as a building block for multi-kinase inhibitors like Pazopanib. nih.gov Pazopanib potently inhibits a range of tyrosine kinases, with particularly strong activity against VEGFR-1, VEGFR-2, and VEGFR-3. cancer-research-network.com Its mechanism involves blocking the ATP-binding site of these receptors, which prevents the signaling that leads to angiogenesis and cell proliferation. mdpi.com In addition to VEGFR, Pazopanib also targets other kinases such as Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. cancer-research-network.compatsnap.com Research has specifically shown Pazopanib's potent in vitro activity in gastric cancer cell lines that have FGFR2 amplification. nih.gov

| Target Kinase | Pazopanib IC50 Value | Primary Function |

| VEGFR-1 | 10 nM | Angiogenesis |

| VEGFR-2 | 30 nM | Angiogenesis, Endothelial Cell Proliferation |

| VEGFR-3 | 47 nM | Lymphangiogenesis |

| PDGFRβ | 84 nM | Cell Growth, Tumor Microenvironment |

| FGFR-1 | 140 nM | Cell Proliferation, Differentiation |

| c-Kit | 74 nM | Cell Growth and Survival |

Table: Kinase inhibition profile of Pazopanib, a therapeutic agent synthesized from this compound intermediates. Data sourced from Harris PA, et al. (2008). cancer-research-network.com

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment, making it an attractive target for cancer immunotherapy. nih.gov The indazole scaffold has been identified as a useful structure for developing novel IDO1 inhibitors. nih.govresearchgate.net Researchers have designed and synthesized various indazole derivatives that show inhibitory activity against the IDO1 enzyme. mdpi.com For example, a series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual inhibitors of IDO1 and the related enzyme TDO. bohrium.comnih.gov One compound from this series displayed an IDO1 inhibitory potency with an IC50 value of 1.37 μM in HeLa cells. bohrium.com This line of research highlights the potential for developing new immunotherapeutic agents based on the core structure provided by compounds like this compound.

Antimicrobial Research

The medicinal applications of indazole derivatives extend beyond oncology into the field of antimicrobial research. The nitroaromatic group, a key feature of this compound, is present in many compounds known for their biological activity, including antimicrobial effects. encyclopedia.pub

Research has demonstrated that various nitro-substituted indazole derivatives possess antimicrobial properties. For example, certain newly synthesized 6-nitro-benzo[g]indazoles have been tested for antibacterial activity, with some showing effectiveness against N. gonorrhoeae with MIC values as low as 62.5 μg/mL. nih.gov Other studies on 5-nitroimidazole derivatives, which share the nitroaromatic feature, have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, 5-nitroindazole (B105863) derivatives have been investigated for their activity against protozoan parasites, such as Leishmania amazonensis, indicating a broad potential for this class of compounds in treating infectious diseases. nih.gov

Antiprotozoal Activity

Derivatives of 2H-indazole, for which this compound is a key precursor, have demonstrated notable efficacy against several protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. Research has shown that the indazole ring system is a promising pharmacophore for the development of new antiprotozoal agents.

The biological evaluations of synthesized 2H-indazole derivatives have revealed significant antiprotozoal activity. researchgate.net In many cases, these compounds have shown greater potency than the standard reference drug, metronidazole (B1676534). For instance, certain 2,3-diphenyl-2H-indazole derivatives have exhibited potent in vitro growth inhibition against these parasites. researchgate.net The mechanism of action is thought to involve the targeting of essential pathways within the protozoa, leading to cell death.

| Compound Derivative | Target Organism | Observed Activity |

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Giardia intestinalis | 12.8 times more active than metronidazole researchgate.net |

| Various 2H-indazole derivatives | Entamoeba histolytica | Potent in vitro inhibition researchgate.net |

| Various 2H-indazole derivatives | Trichomonas vaginalis | Significant in vitro activity researchgate.net |

Antifungal Activity

In addition to their antiprotozoal effects, derivatives of this compound have been investigated for their antifungal properties. Studies have focused on their activity against pathogenic yeasts such as Candida albicans and Candida glabrata, which are common causes of opportunistic infections in humans.

Specifically, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against both C. albicans and C. glabrata. researchgate.net This suggests that the 2H-indazole scaffold can be a valuable template for the design of novel antifungal agents. The presence of the nitro group in the parent compound, this compound, is often associated with enhanced biological activity in its derivatives.

| Compound Derivative | Target Organism | Observed Activity |

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Candida albicans | In vitro growth inhibition researchgate.net |

| 2,3-diphenyl-2H-indazole derivative (Compound 23) | Candida glabrata | In vitro growth inhibition researchgate.net |

Antibacterial Activity

The antibacterial potential of indazole derivatives has also been a subject of research. While specific studies on this compound's direct antibacterial action are not widely available, its bromo-derivative, 3-bromo-2-methyl-6-nitro-2H-indazole, has been noted for its potential antibacterial properties. The indazole scaffold is present in numerous synthetic compounds that exhibit a broad spectrum of antimicrobial activities.

Research into related indazole compounds has explored mechanisms such as the inhibition of DNA gyrase B, an essential enzyme in bacterial DNA replication. Furthermore, the activity of indazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) is an area of active investigation, highlighting the potential for this class of compounds to address antibiotic resistance.

Comparison with Standard Treatments

A significant finding in the study of 2H-indazole derivatives is their potency relative to existing standard treatments. In the context of antiprotozoal activity, several synthesized compounds have been shown to be more potent than metronidazole, a commonly used drug for treating infections caused by anaerobic protozoa and bacteria. researchgate.net

For example, one particular 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. researchgate.net This superior activity underscores the potential of the 2H-indazole scaffold in developing new therapeutic agents that could offer advantages over current treatments, potentially including improved efficacy and the ability to overcome drug resistance.

Anti-inflammatory Research

The indazole core structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with anti-inflammatory effects. While direct anti-inflammatory data for this compound is scarce, its derivatives have been the focus of significant research in this area.

Inhibition of Inflammatory Pathways

Infectious diseases are often associated with an inflammatory response. Consequently, compounds that possess both antimicrobial and anti-inflammatory properties are of great interest. Researchers have designed and synthesized sets of 2H-indazole derivatives with the aim of targeting inflammatory pathways. These efforts are based on the understanding that the indazole nucleus is a key component in many compounds with known anti-inflammatory activity.

Cyclooxygenase-2 (COX-2) Inhibition

A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. The anti-inflammatory potential of selected 2H-indazole derivatives has been evaluated in vitro against human cyclooxygenase-2 (COX-2). researchgate.net

Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives display in vitro inhibitory activity against COX-2. researchgate.net In silico docking calculations have suggested that these compounds may bind to the enzyme in a manner similar to that of known COX-2 inhibitors like rofecoxib. researchgate.net This indicates that the 2H-indazole scaffold, for which this compound is a starting material, is a promising framework for the development of novel COX-2 selective inhibitors.

| Compound Derivative | Target Enzyme | Observed Activity |

| 2,3-diphenyl-2H-indazole derivatives (Compounds 18, 21, 23, 26) | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity researchgate.net |

Other Emerging Biological Activities

Recent explorations into the diverse biological profile of indazole derivatives have prompted investigations into the potential of this compound beyond its established applications. The following sections summarize the nascent research findings in this area.

Analgesic Properties

Currently, there is a lack of specific studies published in peer-reviewed scientific literature that directly investigate the analgesic properties of this compound. While the broader class of indazole derivatives has been explored for various pharmacological activities, including pain relief, dedicated research on this particular compound's efficacy and mechanisms as an analgesic agent is not yet available. Future research is necessary to determine if this compound possesses any significant analgesic effects.

Antifertility Activities

Similar to its analgesic properties, the antifertility activities of this compound have not been the subject of direct scientific investigation as per the available published literature. The potential effects of this specific compound on fertility, in either males or females, remain uncharacterized. Studies on other structurally related nitro-aromatic compounds have shown varied effects on the reproductive system, but this information cannot be directly extrapolated to this compound without specific experimental evidence. Therefore, its potential as an antifertility agent is currently unknown and awaits future scientific exploration.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. For 2-Methyl-6-nitro-2H-indazole, these studies provide a foundational understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure of many-body systems. DFT calculations can accurately predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. These calculations help to rationalize the regioselectivity observed in its synthesis and functionalization. For instance, DFT can model how the electron-withdrawing nitro group and the N2-methylation influence the electron density across the indazole ring system. While specific DFT studies on this molecule are not extensively published, the methodology is standard for this class of compounds.

Table 1: Illustrative Data from a Hypothetical DFT Calculation for this compound

| Calculated Property | Representative Value | Significance |

| Total Energy | -645.123 Hartree | A measure of the molecule's overall stability. |

| HOMO Energy | -7.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~5.8 D | Quantifies the polarity of the molecule, crucial for solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a molecule of this nature.

The electronic properties of indazoles, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), have been subjects of theoretical study. thieme-connect.de For this compound, the presence of the electron-donating methyl group at the N2 position and the strong electron-withdrawing nitro group at the C6 position significantly modulates these properties compared to the parent indazole.

The nitro group substantially increases the electron affinity and ionization potential, making the molecule a better electron acceptor and harder to oxidize. Theoretical calculations also help determine the basicity of the molecule. The parent 2-Methyl-2H-indazole is a stronger base (pKa between 1.72 and 2.02) than its 1H-indazole isomer (pKa ~1.3). thieme-connect.de The addition of the nitro group to the benzene (B151609) ring is expected to decrease this basicity due to its electron-withdrawing nature.

Analysis of the charge distribution reveals the localization of partial positive and negative charges on the atoms within the molecule, which is critical for understanding its reactivity and non-covalent interactions. Calculations for indazoles have been performed to determine charge distribution and dipole moments. thieme-connect.de The parent 2-methyl-2H-indazole has a calculated dipole moment of 3.40 D. thieme-connect.de The introduction of the nitro group in this compound creates a highly polarized molecule with a significantly larger dipole moment. The oxygen atoms of the nitro group carry a substantial negative charge, while the nitrogen atom of the nitro group and the adjacent C6 carbon become more electropositive. This charge separation is a key driver for its interaction with molecular targets and its crystal packing forces.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly valuable in the context of medicinal chemistry.

The indazole scaffold is a well-established "hinge-binder" motif found in many kinase inhibitors. researchgate.net Molecular docking simulations are used to predict the binding pose and affinity of indazole derivatives within the ATP-binding site of protein kinases, which are crucial targets in cancer therapy. In a typical interaction, the indazole ring forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region.

For this compound, docking studies would likely show the indazole N1 atom acting as a hydrogen bond acceptor. The N2-methyl group can provide favorable van der Waals contacts in a nearby hydrophobic pocket. The nitro-substituted benzene ring portion would extend into the ATP binding site, where the nitro group could form specific interactions with polar residues or water molecules, potentially enhancing binding affinity and selectivity. Such in-silico studies are critical for understanding the structural basis of activity and for prioritizing compounds for synthesis and biological testing. researchgate.netresearchgate.net

Table 2: Typical Ligand-Target Interactions for Indazole-Based Kinase Inhibitors

| Interaction Type | Interacting Atoms (Ligand) | Interacting Residues (Kinase Target) |

| Hydrogen Bond (Acceptor) | Indazole N1 | Hinge Region Backbone N-H |

| Hydrogen Bond (Donor) | Indazole N-H (if unsubstituted) | Hinge Region Backbone C=O |

| Van der Waals / Hydrophobic | Benzene ring, methyl group | Hydrophobic pockets near the ATP site |

| Polar Interactions | Nitro group oxygens | Polar or charged amino acid side chains |

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on knowledge of the three-dimensional structure of the biological target. The indazole core, as seen in this compound, is a key component in several SBDD initiatives. researchgate.net A prominent example is the development of Pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor used in cancer treatment, which is synthesized from a 2,3-dimethyl-6-nitro-2H-indazole intermediate.

The SBDD process often begins with a fragment or lead compound like an indazole derivative. researchgate.net Using computational tools like AutoDock Vina, researchers can dock the compound into a crystal structure of the target protein. researchgate.net The model then guides the synthetic chemists in modifying the lead structure—for example, by altering substituents on the indazole ring—to optimize binding affinity, improve selectivity, and enhance pharmacokinetic properties. This iterative cycle of computational modeling, chemical synthesis, and biological evaluation has proven to be a highly effective strategy in modern medicinal chemistry. researchgate.netresearchgate.net

Mechanistic Pathways of Reactions (e.g., Cyclization Reactions)

The formation of the 2H-indazole scaffold, a core structure in many biologically active molecules, often proceeds through complex cyclization reactions. Computational and theoretical studies have been instrumental in elucidating the intricate mechanistic pathways of these transformations. Key among these are the Cadogan and Davis-Beirut reactions, which, despite their different approaches, have been shown to potentially share common intermediates, a topic of significant mechanistic investigation.

The Cadogan and Davis-Beirut reactions represent two prominent methods for synthesizing the 2H-indazole ring system from nitroaromatic precursors.

The Cadogan cyclization is a classical method for preparing 2H-indazoles that traditionally involves harsh reaction conditions. researchgate.net It typically employs reducing agents like trialkyl phosphites to deoxygenate an ortho-substituted nitroaromatic compound, promoting reductive cyclization. researchgate.netorganic-chemistry.org The long-accepted mechanism for the Cadogan reaction involves the exhaustive deoxygenation of the nitro group to generate a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization. escholarship.orgnih.gov However, recent studies have presented evidence for non-nitrene pathways involving oxygenated intermediates. escholarship.orgnih.gov

The Davis-Beirut reaction offers a milder, redox-neutral alternative for 2H-indazole synthesis. wikipedia.orgnih.gov This reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate, which is generated in situ. nih.govnih.gov This highly reactive intermediate then undergoes an N-N bond-forming heterocyclization. wikipedia.orgnih.gov The reaction can be catalyzed by either acid or base and has been shown to be effective for producing a variety of 2H-indazoles, including 3-alkoxy derivatives when conducted in alcoholic solvents. wikipedia.orgnih.gov While initially viewed as distinct, investigations have revealed that the Cadogan and Davis-Beirut reactions may be mechanistically linked through common intermediates. escholarship.orgnih.gov

| Reaction | Typical Conditions | Proposed Key Intermediate(s) | Mechanistic Notes |

|---|---|---|---|

| Cadogan Reaction | Harsh, high temperatures, phosphite (B83602) reagents researchgate.net | Nitrene (traditional view), 2H-Indazole N-oxide (recent evidence) escholarship.orgnih.gov | Traditionally understood as a reductive cyclization via exhaustive deoxygenation. nih.gov |

| Davis-Beirut Reaction | Mild, acid or base catalysis, redox-neutral wikipedia.orgnih.gov | o-Nitrosobenzylidine imine, 2H-Indazole N-oxide nih.govnih.gov | Proceeds via N-N bond formation from a highly reactive nitroso intermediate. nih.gov |

A significant advancement in understanding the mechanisms of indazole formation has been the identification and isolation of 2H-indazole N-oxides as competent intermediates. escholarship.orgnih.gov This discovery has profound implications for both the Cadogan and Davis-Beirut reactions, suggesting a shared pathway that does not necessarily involve complete deoxygenation in the initial stages.

Research has demonstrated that by conducting the reaction under conditions that interrupt the typical Cadogan or Davis-Beirut sequence, stable 2H-indazole N-oxides can be synthesized and isolated. researchgate.netescholarship.org This was achieved by controlling highly reactive nitroso imines under non-reductive conditions, leading to their intramolecular cyclization to form the N-oxide ring system. escholarship.orgescholarship.org The isolation of these compounds provides direct evidence against the theory that exhaustive deoxygenation to a nitrene is the sole pathway for the Cadogan reaction. nih.gov

Crucially, these isolated 2H-indazole N-oxides were shown to be viable precursors to the final 2H-indazole products. nih.gov Treatment of a 2H-indazole N-oxide with reducing agents typical of the Cadogan reaction (e.g., zinc/HCl) or under basic conditions characteristic of the Davis-Beirut reaction (e.g., KOH in methanol) smoothly yielded the corresponding deoxygenated 2H-indazole. nih.govescholarship.org This establishes the N-oxide not just as a byproduct, but as a key intermediate in the reaction sequence.

Theoretical studies, including density functional theory (DFT) calculations, have provided further support for this mechanistic model. nih.gov Computational analyses have shown that the formation of 2H-indazole N-oxides from nitroso imine precursors is both kinetically feasible and exergonic. escholarship.org These findings indicate that the N-oxide formation pathway is competitive with direct, phosphorus-mediated deoxygenation to a 2H-indazole. escholarship.org

Future Research Directions and Translational Prospects

Development of Novel 2-Methyl-6-nitro-2H-indazole Derivatives with Enhanced Bioactivity

The indazole nucleus is widely regarded as a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net Future research will focus on leveraging the this compound framework to develop novel derivatives with superior potency, selectivity, and pharmacodynamic properties.

A primary strategy involves the chemical modification of the nitro group. The reduction of the 6-nitro moiety to a 6-amino group provides a versatile chemical handle. This amino derivative serves as a key building block for subsequent functionalization, allowing for the introduction of diverse substituents through reactions like amide bond formation or reductive amination. This approach is fundamental to creating libraries of new chemical entities for screening.

Furthermore, modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions can be employed to modify other positions on the indazole ring. researchgate.netrsc.org This allows for the systematic exploration of the structure-activity relationship (SAR), where different chemical groups can be appended to fine-tune the biological activity against specific targets. The success of other indazole-based kinase inhibitors against targets like FGFR, CDK8, and ALK underscores the potential of this scaffold to yield highly potent and selective therapeutic agents. nih.gov

Research into related nitro-indazole structures has already demonstrated the viability of this approach. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and show promise as antileishmanial candidates, while new benzo[g]indazoles built from a nitro-functionalized precursor exhibit antiproliferative activity against lung cancer cells. nih.gov

Table 1: Examples of Bioactive Derivatives from Indazole Scaffolds

| Derivative Class | Target/Activity | Therapeutic Area |

|---|---|---|

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Oncology |

| 1H-Indazole Amide Derivatives | Extracellular Signal-Regulated Kinase (ERK1/2) | Oncology |

| 6-Nitro-1H-Indazole Derivatives | Antibacterial, Antifungal, Anti-inflammatory | Infectious Disease, Inflammation |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Infectious Disease |

| 1H-Indazole Derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Oncology |

This table is generated based on findings from multiple research studies on the broader indazole class to illustrate potential development pathways. nih.govnih.govmdpi.comnih.gov

In Vivo Efficacy Studies and Pharmacokinetic Profiling

While this compound is primarily an intermediate, any new therapeutic agent derived from it would require extensive preclinical evaluation, including in vivo efficacy and pharmacokinetic (PK) studies. There is limited direct PK data on the title compound itself, but research on analogous nitroindazoles provides a clear roadmap for future investigations.

Crucial in vivo studies would involve testing new derivatives in animal models of disease. For example, a recent study on a novel 1H-indazole derivative targeting FGFR4 demonstrated potent tumor growth inhibition (83.0% TGI) in a mouse xenograft model of hepatocellular carcinoma, with no significant toxicity observed. nih.gov This type of efficacy study is the gold standard for preclinical validation of anticancer agents and would be a necessary step for any oncology-focused derivative of this compound.

The key pharmacokinetic parameters that future studies must determine for any new derivative are summarized below.

Table 2: Key Pharmacokinetic Parameters for Preclinical Evaluation

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | A measure of the total systemic exposure to the drug over time. |

| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance | CL | The rate at which the drug is removed from the body. |